

Technical Guide: Physicochemical Characterization of N-Desmethyl Venlafaxine-d3

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Compound of Interest

Compound Name: *N-Desmethyl venlafaxine-d3*

Cat. No.: *B563368*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise technical overview of the physical and chemical properties of **N-Desmethyl venlafaxine-d3**, a deuterated isotopologue of a venlafaxine metabolite. It is primarily used as an internal standard in quantitative analytical methods such as mass spectrometry. This guide summarizes its physical appearance, presents key quantitative data, and outlines a generalized protocol for its characterization.

Introduction

N-Desmethyl venlafaxine-d3 is the stable isotope-labeled form of N-Desmethyl venlafaxine, a minor metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. The incorporation of three deuterium atoms on the N-methyl group results in a mass shift, making it an ideal internal standard for pharmacokinetic and metabolic studies that require precise quantification of its unlabeled counterpart in biological matrices. Understanding its physical properties is crucial for its proper handling, storage, and application in a laboratory setting.

Physical Appearance and Properties

Based on data from chemical suppliers, **N-Desmethyl venlafaxine-d3** is consistently described as a solid material at room temperature.

Physical Form: White Solid.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **N-Desmethyl venlafaxine-d3**.

Property	Value	Reference(s)
Physical State	White Solid	[1]
Molecular Formula	C ₁₆ H ₂₂ D ₃ NO ₂	[1]
Molecular Weight	266.39 g/mol	[1][2]
Melting Point	74-76°C	[1]
Storage Temperature	-20°C or 2-8°C Refrigerator	[1][2]
Solubility	Dichloromethane, Ethyl Acetate, Tetrahydrofuran	[1]
Purity	>95% (HPLC)	[3]
CAS Number	1189980-40-2	[2]

Experimental Protocols

Detailed, validated experimental protocols for the characterization of **N-Desmethyl venlafaxine-d3** are typically proprietary to the manufacturer. However, a generalized workflow for the physical and chemical characterization of a chemical reference standard is provided below.

General Protocol for Physicochemical Characterization

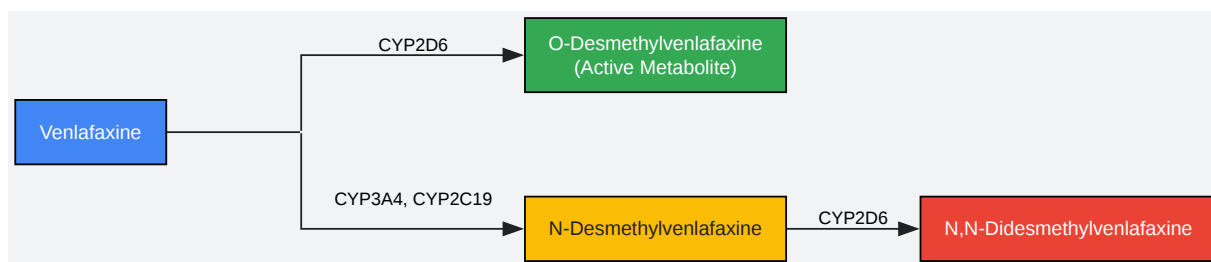
- Visual Inspection:
 - Place a small, representative sample of the substance on a clean, white laboratory weigh boat or watch glass.
 - Observe the sample under adequate, neutral lighting against a white and a black background.

- Record the physical state (e.g., crystalline solid, amorphous powder, etc.) and color.
- Melting Point Determination:
 - Utilize a calibrated melting point apparatus.
 - Load a small amount of the dried, powdered sample into a capillary tube.
 - Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
 - Record the temperature range from the onset of melting (first liquid droplet) to the completion of melting (entire sample is liquid).
- Solubility Assessment:
 - To a series of small vials, add a pre-weighed amount of the compound (e.g., 1 mg).
 - Add a measured volume (e.g., 100 µL) of a selected solvent (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran) to the first vial.
 - Vortex or agitate the vial for a set period (e.g., 1-2 minutes).
 - Visually determine if the solid has completely dissolved.
 - If dissolved, the compound is soluble at that concentration. If not, continue adding solvent in measured increments until dissolution is achieved or the compound is deemed insoluble.
 - Repeat for each solvent of interest.
- Purity Analysis (via HPLC):
 - Prepare a standard solution of the compound in a suitable mobile phase solvent.
 - Develop an appropriate High-Performance Liquid Chromatography (HPLC) method, selecting a suitable column (e.g., C18) and mobile phase.
 - Inject the standard solution into the HPLC system.

- Analyze the resulting chromatogram to determine the area percentage of the main peak relative to any impurity peaks, thus quantifying the purity.

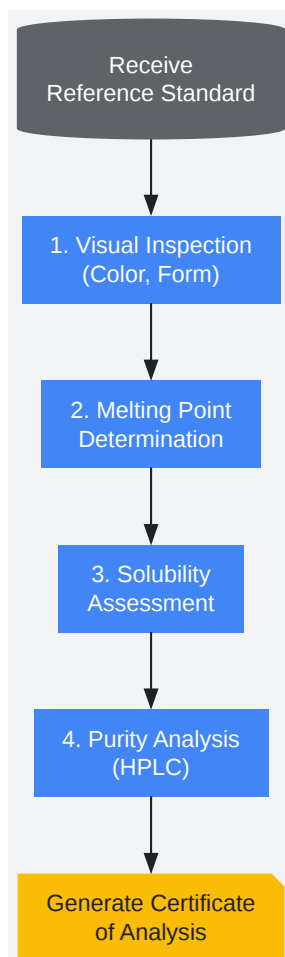
Visualizations

The following diagrams illustrate the metabolic context and a general experimental workflow relevant to **N-Desmethyl venlafaxine-d3**.



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Metabolic pathway of Venlafaxine to its primary metabolites.



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Generalized workflow for physical characterization of a standard.

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